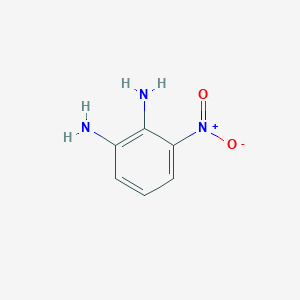
3-nitrobenceno-1,2-diamina
Descripción general
Descripción
3-nitrobenzene-1,2-diamine, also known as 1,2-diamino-3-nitrobenzene, is an organic compound with the molecular formula C6H7N3O2. It is a derivative of o-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
3-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
3-Nitrobenzene-1,2-diamine, also known as 1,2-Diamino-3-nitrobenzene or 3-Nitro-o-phenylenediamine, is a derivative of o-phenylenediamine It’s known that nitrobenzenes can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that have pi electrons, such as benzene rings, in biological systems.
Mode of Action
The mode of action of 3-Nitrobenzene-1,2-diamine involves a two-step mechanism. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This process is known as electrophilic aromatic substitution .
Biochemical Pathways
It’s known that nitrobenzenes can undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides . This suggests that the compound might be involved in oxidative processes in the body.
Pharmacokinetics
It’s known that when heated to decomposition, it emits toxic vapors of nox , indicating that it might undergo metabolic breakdown in the body.
Result of Action
It’s known that nitrobenzenes can form sigma-bonds with benzene rings , suggesting that the compound might cause structural changes in target molecules.
Action Environment
It’s known that the compound forms intermolecular n—h…o and n—h…n hydrogen bonds in the crystal, which connect molecules into undulating sheets perpendicular to the crystallographic a axis . This suggests that the compound’s action might be influenced by the physical and chemical environment.
Análisis Bioquímico
Biochemical Properties
3-Nitrobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form hydrogen bonds with other molecules, which can affect the stability and function of these biomolecules . The compound’s interaction with enzymes often involves the nitro group, which can participate in redox reactions, altering the enzyme’s activity and, consequently, the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Nitrobenzene-1,2-diamine on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the stability of certain proteins within the cell, leading to changes in cell function . Additionally, its interaction with cellular components can lead to alterations in gene expression, impacting various cellular processes .
Molecular Mechanism
At the molecular level, 3-Nitrobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter the function of these molecules. The nitro group in the compound is particularly reactive and can participate in redox reactions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrobenzene-1,2-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in cumulative effects on cells, impacting their function and viability .
Dosage Effects in Animal Models
The effects of 3-Nitrobenzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and even toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations . Toxic effects at high doses include cellular damage and adverse physiological responses .
Metabolic Pathways
3-Nitrobenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. The compound can undergo oxidative reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-Nitrobenzene-1,2-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-Nitrobenzene-1,2-diamine is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1,2-diamine typically involves the nitration of o-phenylenediamine. One common method is the reaction of 2,6-dinitrochlorobenzene with ammonia to form 2,6-dinitroaniline, which is then reduced to 3-nitrobenzene-1,2-diamine using sodium sulfide and sodium bicarbonate .
Industrial Production Methods: In industrial settings, the preparation of 3-nitrobenzene-1,2-diamine can involve large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc powder in ethanol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Condensation: It can condense with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Reducing Agents: Zinc powder, sodium sulfide.
Solvents: Ethanol, water.
Catalysts: Various metal catalysts for industrial processes.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of 1,2,3-triaminobenzene.
Schiff Bases: Condensation with aldehydes and ketones forms Schiff bases, which are useful intermediates in organic synthesis.
Comparación Con Compuestos Similares
3-nitrobenzene-1,2-diamine is similar to other phenylenediamine derivatives, such as:
o-Phenylenediamine: Lacks the nitro group and is used as a precursor for many heterocyclic compounds.
m-Phenylenediamine: Has the amino groups in the meta position and is used in the production of dyes and polymers.
p-Phenylenediamine: Has the amino groups in the para position and is widely used in hair dyes and polymers
Uniqueness: The presence of the nitro group in 3-nitrobenzene-1,2-diamine makes it more reactive and versatile in chemical synthesis compared to its non-nitrated counterparts. This unique feature allows it to participate in a broader range of chemical reactions, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCXBXZBNOYTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190436 | |
| Record name | 3-Nitro-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-52-8 | |
| Record name | 3-Nitro-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-o-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINO-3-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRZ63L50ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


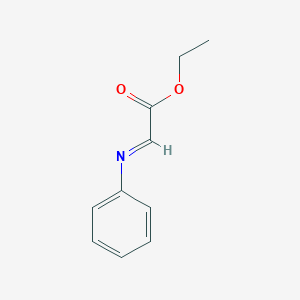

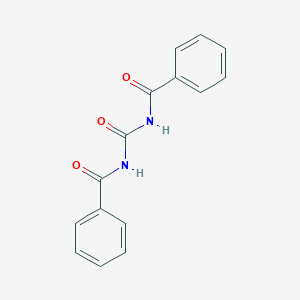


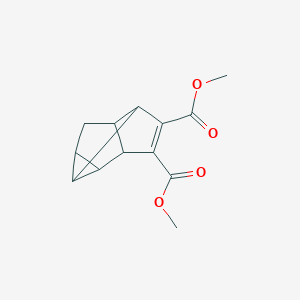

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)



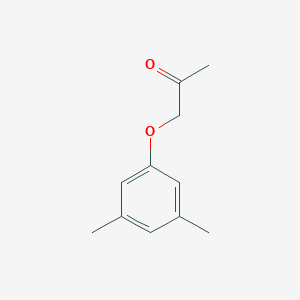
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
